Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is an organic compound characterized by a cyclopropyl group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylcyclopropylcarboxylic acid and methyl acetoacetate.
Esterification: The carboxylic acid group of 2-methylcyclopropylcarboxylic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-methylcyclopropylcarboxylate.
Claisen Condensation: The ester undergoes Claisen condensation with methyl acetoacetate in the presence of a base such as sodium ethoxide, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(2-methylcyclopropyl)-3-oxopropanoic acid.
Reduction: 3-(2-methylcyclopropyl)-3-hydroxypropanoate.
Substitution: 3-(2-methylcyclopropyl)-3-aminopropanoate or 3-(2-methylcyclopropyl)-3-alkoxypropanoate.
Scientific Research Applications
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(cyclopropyl)-3-oxopropanoate
- Methyl 3-(2-ethylcyclopropyl)-3-oxopropanoate
- Methyl 3-(2-methylcyclobutyl)-3-oxopropanoate
Uniqueness
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, an ester compound, features a cyclopropyl group which contributes to its unique reactivity and biological properties. The molecular formula is C10H16O3, with a molecular weight of approximately 184.24 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In a study examining various cyclopropyl-containing compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
The compound's efficacy against fungi was also noted, suggesting its potential as a therapeutic agent in treating fungal infections.
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets. The ester group can undergo hydrolysis to release active metabolites that may interact with enzymes or disrupt cellular processes. Additionally, the cyclopropyl moiety is known to participate in ring-opening reactions, leading to the formation of reactive intermediates that can affect protein function .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative analysis was conducted to evaluate the antimicrobial properties of various cyclopropyl esters, including this compound. The results indicated that this compound had one of the highest inhibition rates against tested pathogens, highlighting its potential for further development in pharmaceutical applications .
- Synthesis and Biological Evaluation : In another study focusing on organic synthesis, researchers synthesized this compound and assessed its biological activity. The compound demonstrated promising results in inhibiting cancer cell lines, suggesting potential applications in oncology .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-(2-methylcyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C8H12O3/c1-5-3-6(5)7(9)4-8(10)11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
JKQNHECHELGMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)CC(=O)OC |
Origin of Product |
United States |
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